molecular formula C17H17NO B11180636 1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone

Cat. No.: B11180636
M. Wt: 251.32 g/mol
InChI Key: YTTBNPCGOGKUNI-UHFFFAOYSA-N
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Description

2-Phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a phenyl group attached to a tetrahydroquinoline moiety through an ethanone linkage. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenylacetyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Chemistry: 2-Phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural features make it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential pharmacological activities. Quinoline derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives have been explored as candidates for the treatment of various diseases, including malaria, cancer, and neurodegenerative disorders.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to its pharmacological effects.

Comparison with Similar Compounds

  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 1,2,3,4-Tetrahydroquinoline

Comparison: 2-Phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both phenyl and tetrahydroquinoline moieties This combination imparts distinct chemical and biological properties compared to other similar compounds For example, 1-phenyl-1,2,3,4-tetrahydroisoquinoline lacks the ethanone linkage, which can influence its reactivity and biological activity

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone

InChI

InChI=1S/C17H17NO/c19-17(13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-5,7-9,11H,6,10,12-13H2

InChI Key

YTTBNPCGOGKUNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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